(2-Amino-1-hydroxy-1-phosphonoethyl)phosphonic acid
Overview
Description
“(2-Amino-1-hydroxy-1-phosphonoethyl)phosphonic acid” is a phosphonic acid with a molecular formula of C2H9NO7P2 . It has a molecular weight of 221.04 g/mol . The IUPAC name for this compound is (2-amino-1-hydroxyethane-1,1-diyl)bis(phosphonic acid) .
Molecular Structure Analysis
The InChI code for this compound is 1S/C2H9NO7P2/c3-1-2(4,11(5,6)7)12(8,9)10/h4H,1,3H2,(H2,5,6,7)(H2,8,9,10) . The canonical SMILES representation is C(C(O)(P(=O)(O)O)P(=O)(O)O)N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 221.04 g/mol . It has a topological polar surface area of 161 Ų . The compound has a heavy atom count of 12 . It has a formal charge of 0 . The complexity of the compound is computed to be 228 .Scientific Research Applications
Synthesis and Chemistry
(2-Amino-1-hydroxy-1-phosphonoethyl)phosphonic acid and its derivatives are subjects of significant research interest due to their structural analogies with naturally occurring phosphates and amino acids. Notably, these compounds resist hydrolysis in biological environments, unlike phosphate groups, making them valuable in metabolic regulation, drug development against metabolic disorders, and more (Orsini, 2010). Innovative synthesis methods, such as a one-pot procedure for synthesizing amino hydroxy bis(phosphonate)s like alendronate, have been developed, highlighting the efficiency of these methodologies (Egorov et al., 2011).
Biomedical Applications
These compounds are explored for their potential in medical applications, particularly due to their structural similarity to amino acids. For instance, α-amino phosphonic acid derivatives are essential structural analogues of α-amino acids with a wide range of applications. The catalytic asymmetric synthesis of such compounds has been limited, but recent advancements have opened new routes for the functionalization of α-phosphonic acid derivatives (Cao et al., 2014).
Chemistry and Interactions
Studies have been conducted on the solution behavior and interactions of derivatives of this compound, such as 2-hydroxyethylimino-bis(methylenephosphonate). These investigations focus on protonation constants, complexation with cations like Ca2+, and conformation states, providing insight into the chemical behavior of these compounds in various environments (Demadis et al., 2009).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
(2-amino-1-hydroxy-1-phosphonoethyl)phosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H9NO7P2/c3-1-2(4,11(5,6)7)12(8,9)10/h4H,1,3H2,(H2,5,6,7)(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQIHJVEWLYSEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(O)(P(=O)(O)O)P(=O)(O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H9NO7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-1-hydroxy-1-phosphonoethyl)phosphonic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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